N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine

OLED hole transport Time-of-flight mobility Molecular glass

Conventional HTMs like TPD crystallize under operational heat due to low Tg (~60°C), degrading OLED lifetime. p-BPD eliminates this failure mode with a Tg of 102°C, ensuring amorphous film stability across wide temperature ranges. Its para-biphenyl substitution yields hole drift mobility of 1.0×10⁻³ cm²/Vs-over an order of magnitude greater than the meta isomer-enabling low-voltage operation in phosphorescent and TADF devices. Sublimation-grade purity (>98%) guarantees uniform vacuum-deposited films for multi-layer OLED stacks, directly improving device yield and performance consistency.

Molecular Formula C48H36N2
Molecular Weight 640.8 g/mol
CAS No. 134008-76-7
Cat. No. B1647804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine
CAS134008-76-7
Molecular FormulaC48H36N2
Molecular Weight640.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8
InChIInChI=1S/C48H36N2/c1-5-13-37(14-6-1)39-21-29-45(30-22-39)49(43-17-9-3-10-18-43)47-33-25-41(26-34-47)42-27-35-48(36-28-42)50(44-19-11-4-12-20-44)46-31-23-40(24-32-46)38-15-7-2-8-16-38/h1-36H
InChIKeySDVOZSYGHFDAKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (CAS 134008-76-7) – Key Properties for OLED Hole Transport Applications


N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (CAS 134008-76-7, p-BPD) is a tetraarylbenzidine derivative that functions as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1]. The compound possesses a central biphenyl core with four peripheral aryl groups, providing an extended π-conjugated system that facilitates efficient hole transport and imparts a high glass transition temperature (Tg) [2]. p-BPD is a high-purity, sublimable solid available from multiple commercial suppliers, with a molecular formula of C48H36N2 and a molecular weight of 640.83 g/mol .

Why p-BPD Cannot Be Simply Substituted with Other Tetraarylbenzidines in High-Performance OLEDs


Hole transport materials (HTMs) based on tetraarylbenzidine cores share a common backbone, yet subtle variations in peripheral aryl substitution profoundly alter their solid-state morphology, thermal stability, and charge transport efficiency [1]. The widely used benchmark TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) suffers from a low glass transition temperature (~60 °C), leading to crystallization and device degradation under operational heat [2]. Conversely, p-BPD, with its para-biphenyl substituents, exhibits a Tg of 102 °C—among the highest in the N,N'-tetraarylbenzidine family—thereby ensuring superior morphological stability in vacuum-deposited films [1]. Furthermore, hole drift mobility in p-BPD is over an order of magnitude greater than that of its meta-substituted isomer (m-BPD), demonstrating that regioisomerism critically impacts charge transport [1]. Generic substitution with lower-Tg or less-mobile analogs compromises both device longevity and electroluminescence efficiency.

Quantitative Differentiation of N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine (p-BPD) Against Closest Analogs


p-BPD Hole Drift Mobility vs. m-BPD Isomer – Direct Head-to-Head Comparison

In a direct head-to-head time-of-flight (TOF) study, p-BPD (para-biphenyl substitution) demonstrated a hole drift mobility of 1.0 × 10⁻³ cm²/Vs at an electric field of 1.0 × 10⁵ V/cm and 293 K [1]. Under identical measurement conditions, the meta-substituted isomer (m-BPD) exhibited a mobility more than one order of magnitude smaller [1]. This stark difference is attributed to reduced energetic disorder in the p-BPD glass [1].

OLED hole transport Time-of-flight mobility Molecular glass

Glass Transition Temperature of p-BPD vs. TPD – Thermal Stability Comparison

p-BPD forms a stable molecular glass with a glass transition temperature (Tg) of 102 °C, as determined by differential scanning calorimetry (DSC) [1]. In contrast, the archetypal hole transporter TPD exhibits a significantly lower Tg of approximately 60 °C in bulk films [2]. The 42 °C increase in Tg for p-BPD correlates with enhanced morphological stability during device operation, reducing the risk of crystallization-induced failure [1].

Morphological stability Differential scanning calorimetry OLED lifetime

Melting Point of p-BPD vs. TPD – Purity and Thermal Robustness Indicator

p-BPD exhibits a melting point range of 211–215 °C (typically 213 °C), as reported in multiple vendor technical datasheets . For comparison, TPD melts at approximately 168–172 °C . The ~40 °C higher melting point of p-BPD reflects stronger intermolecular interactions and suggests a greater tolerance to sublimation-based purification and thermal vacuum deposition processes.

Sublimation purification Thermal stability Material handling

Morphological Stability of p-BPD Glass vs. TPD – Direct Observation of Amorphous Film Retention

Differential scanning calorimetry and X-ray diffraction studies confirm that p-BPD forms a spontaneously amorphous glass that remains stable upon cooling from the melt, with no evidence of crystallization [1]. In contrast, vacuum-evaporated films of TPD are known to be both morphologically and thermally unstable, undergoing crystallization even under ambient conditions due to its low Tg [1]. This intrinsic amorphous stability of p-BPD is a direct consequence of its biphenyl substitution pattern, which introduces sufficient steric bulk to suppress crystalline ordering [1].

Amorphous film Crystallization resistance Vacuum deposition

Optimal Use Cases for N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine in OLED Research and Production


High-Temperature OLED Display Fabrication Requiring Stable Hole Transport Layers

OLED displays in automotive, industrial, or outdoor applications operate at elevated temperatures that accelerate morphological degradation of conventional HTMs. The high Tg of 102 °C [1] makes p-BPD the material of choice for vacuum-deposited hole transport layers that must maintain amorphous character and charge transport uniformity across a wide temperature range. Procurement of p-BPD for these applications ensures that the HTL remains glassy and functional under thermal stress, thereby extending display lifetime [1].

Development of High-Efficiency Phosphorescent OLEDs with Low Driving Voltages

Phosphorescent OLEDs require precise charge balance to maximize internal quantum efficiency. The high hole drift mobility of p-BPD (1.0 × 10⁻³ cm²/Vs) [1] enables efficient hole injection and transport at lower applied voltages, reducing power consumption and enhancing power conversion efficiency. Researchers and device engineers should specify p-BPD in the HTL when optimizing for low-voltage operation and high brightness in phosphorescent or thermally activated delayed fluorescence (TADF) OLED architectures [1].

Gradient Sublimation Purification and High-Vacuum Thermal Evaporation

p-BPD's high melting point (211–215 °C) and thermal robustness allow it to withstand the rigorous conditions of gradient sublimation purification and high-vacuum thermal evaporation without decomposition. Procurement of sublimation-grade p-BPD ensures that the material can be deposited as a pure, uniform amorphous film in multi-layer OLED stacks. This is particularly critical in commercial OLED production lines where material purity and film homogeneity directly impact device yield and performance consistency .

Replacement of TPD in Legacy OLED Formulations to Improve Lifetime and Stability

Many legacy OLED formulations rely on TPD as the hole transport layer, but device lifetimes are limited by TPD's low Tg (~60 °C) and tendency to crystallize [1]. Replacing TPD with p-BPD in these stacks—while maintaining the same layer thickness and deposition conditions—provides an immediate improvement in morphological stability and a potential increase in hole mobility, translating to longer operational lifetimes and reduced efficiency roll-off [1].

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